molecular formula C19H22ClN B13084001 (1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octanehydrochloride

(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octanehydrochloride

Katalognummer: B13084001
Molekulargewicht: 299.8 g/mol
InChI-Schlüssel: JGPMXUZKECDKEC-GNXQHMNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,5S)-3,3-Diphenyl-8-azabicyclo[321]octane hydrochloride is a chemical compound known for its unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane hydrochloride typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of (1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of catalysts and solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane: The non-hydrochloride form of the compound.

    3,3-Diphenyl-8-azabicyclo[3.2.1]octane: A similar compound with a slightly different structure.

Uniqueness

(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its chemical properties and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Eigenschaften

Molekularformel

C19H22ClN

Molekulargewicht

299.8 g/mol

IUPAC-Name

(1R,5S)-3,3-diphenyl-8-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C19H21N.ClH/c1-3-7-15(8-4-1)19(16-9-5-2-6-10-16)13-17-11-12-18(14-19)20-17;/h1-10,17-18,20H,11-14H2;1H/t17-,18+;

InChI-Schlüssel

JGPMXUZKECDKEC-GNXQHMNLSA-N

Isomerische SMILES

C1C[C@H]2CC(C[C@@H]1N2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Kanonische SMILES

C1CC2CC(CC1N2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.